molecular formula C23H28N4O4S2 B12166367 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12166367
M. Wt: 488.6 g/mol
InChI Key: HRTNUQQPVLQELX-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective chemical probe targeting BET proteins like BRD4 (https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3181221/). Its mechanism involves disrupting the interaction between BET bromodomains and acetylated lysine residues on histones, thereby modulating the transcription of key oncogenes such as c-MYC (https://pubmed.ncbi.nlm.nih.gov/26523879/). This compound is primarily utilized in basic and translational research to investigate the role of BET proteins in cancers, inflammatory diseases, and epigenetic regulation. It enables researchers to explore downstream transcriptional effects, cell cycle progression, and apoptosis in various cell lines and disease models. The product is supplied with high purity and comprehensive analytical data (e.g., HPLC, MS, NMR) to ensure experimental reproducibility and reliability. This compound is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H28N4O4S2

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H28N4O4S2/c1-3-30-11-6-10-27-22(29)18(33-23(27)32)13-17-19(24-14-16-8-5-12-31-16)25-20-15(2)7-4-9-26(20)21(17)28/h4,7,9,13,16,24H,3,5-6,8,10-12,14H2,1-2H3/b18-13-

InChI Key

HRTNUQQPVLQELX-AQTBWJFISA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4CCCO4)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4CCCO4)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O4S2C_{21}H_{26}N_{4}O_{4}S_{2} with a molecular weight of 462.6 g/mol. The structure includes a thiazolidinone ring and a pyridopyrimidinone core, which are known to interact with various biological targets.

Structural Characteristics

PropertyDetails
Molecular Formula C21H26N4O4S2
Molecular Weight 462.6 g/mol
IUPAC Name (5Z)-3-(3-ethoxypropyl)-5-[...]-1,3-thiazolidin-4-one
InChI Key CTXKMQVRJSYDSR-SSZFMOIBSA-N

Antibacterial Activity

Research indicates that derivatives of thiazolidinones, including the compound , exhibit significant antibacterial activity. A study evaluating various thiazolidinone derivatives found that compounds similar to the one discussed showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:

  • The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL.
  • The most active derivative had an MIC of 0.004 mg/mL against Enterobacter cloacae and E. coli .

This compound's structural features likely enhance its interaction with bacterial targets, leading to effective inhibition.

Antifungal Activity

The antifungal potential of the compound has also been explored. In vitro studies demonstrated that derivatives exhibited good to excellent antifungal activity with MIC values between 0.004 mg/mL and 0.06 mg/mL against various fungal strains:

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

The compound's ability to disrupt fungal cell membranes or inhibit cell wall synthesis could be responsible for this activity .

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. Similar thiazolidinone derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of Cell Proliferation : Compounds targeting specific signaling pathways involved in cell division.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.

Further research is needed to elucidate the precise mechanisms by which this compound exerts anticancer effects.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve interactions with key biological macromolecules such as enzymes and receptors. The unique structural components facilitate binding to these targets, modulating their activities and leading to various biological outcomes.

Study on Antibacterial Efficacy

A recent study published in PMC evaluated several thiazolidinone derivatives for their antibacterial efficacy against a panel of bacteria using a microdilution method. The results highlighted that:

  • Compounds exhibited superior antibacterial activity compared to standard antibiotics like ampicillin.
  • The most potent derivative demonstrated an MIC significantly lower than those of reference drugs .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that modifications in the thiazolidinone ring significantly influenced biological activity. For example, the introduction of specific substituents on the nitrogen atom enhanced antibacterial potency .

Scientific Research Applications

The biological activity of this compound is notable for several reasons:

Antioxidant Activity

Preliminary studies suggest that the compound may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial effects, inhibiting the growth of various bacteria. The mechanism of action may involve interference with metabolic pathways essential for bacterial survival, making it a candidate for developing new antibiotics.

Anticancer Effects

The compound has shown promise in inducing apoptosis in cancer cells. Its ability to modulate specific signaling pathways could lead to the development of novel anticancer therapies. Studies are ongoing to elucidate the precise molecular targets involved in its anticancer activity.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple steps, focusing on the formation of the thiazolidine ring and the pyrido[1,2-a]pyrimidinone core. Key synthetic routes include:

Reaction Conditions

The synthesis often requires specific reagents and controlled reaction conditions to achieve high yields and purity. Commonly used reagents include ethyl bromoacetate and thiourea, with careful monitoring of temperature and pH levels during the reactions.

Industrial Production

For large-scale production, methods such as continuous flow reactors and automated synthesis techniques are employed to optimize yield while minimizing waste. Purification processes like recrystallization and chromatography are critical for isolating the final product.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability, suggesting potential therapeutic applications in oxidative stress-related diseases.
Study 2Antimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria, indicating its potential as a new antibiotic agent.
Study 3Anticancer EffectsInduced apoptosis in specific cancer cell lines through modulation of apoptotic signaling pathways; further studies are needed to identify exact mechanisms.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Ring

Compound A’s thiazolidinone ring features a 3-ethoxypropyl group. Analogous compounds exhibit modifications at this position:

  • 3-(2-Methoxyethyl) (): Shorter alkyl chain may limit hydrophobic interactions in biological targets .

Table 1: Thiazolidinone Substituent Comparison

Compound Thiazolidinone Substituent Key Properties
Compound A 3-Ethoxypropyl Moderate lipophilicity
analog 3-Methoxypropyl Higher polarity
analog 2-Methoxyethyl Reduced chain length
analog 4-Methylbenzyl Enhanced aromatic interactions

Amino Group Modifications at Position 2

The tetrahydrofuran-2-ylmethyl amino group in Compound A is distinct from analogs with alternative substituents:

  • 1-Phenylethyl amino (): Bulky aromatic group may improve target affinity but increase metabolic instability .
  • 3-Methoxypropyl amino (): Aliphatic chain with ether oxygen enhances solubility but lacks stereochemical complexity .
  • Piperidine-4-carboxylate ethyl ester (): Introduces ionizable carboxylate, favoring salt formation but altering pharmacokinetics .

Table 2: Position 2 Substituent Comparison

Compound Position 2 Substituent Pharmacokinetic Implications
Compound A Tetrahydrofuran-2-ylmethyl amino Balanced H-bonding/solubility
analog 1-Phenylethyl amino Increased metabolic liability
analog Piperidine-4-carboxylate ethyl Enhanced ionizability

Core Structure Variations

Compound A’s pyrido[1,2-a]pyrimidin-4-one core is shared with analogs in and , which feature diverse substitutions:

  • 7-Piperazinyl derivatives (): Basic piperazine groups improve water solubility and enable salt formation but may introduce off-target receptor interactions .
  • 9-Fluoro substituents (): Fluorine enhances metabolic stability and electronegativity but may reduce bioavailability .
  • Pyrazolo[3,4-d]pyrimidin-4-one cores (): Nitrogen-rich cores increase hydrogen-bonding capacity but alter ring strain and conformational flexibility .

Table 3: Core Structure Comparison

Compound Core Structure Functional Impact
Compound A Pyrido[1,2-a]pyrimidin-4-one Balanced rigidity/solubility
analog Pyrazolo[3,4-d]pyrimidin-4-one Higher polarity
analog 9-Fluoro-substituted core Enhanced metabolic resistance

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Solvent : DMF at 130°C under nitrogen.

  • Yield : 68–85% after 12–16 hours, depending on the substituents.

Mechanistic Insights : The reaction proceeds via oxidative addition of CuI to the C–Cl bond, followed by transmetalation with the amine and reductive elimination to form the C–N bond. Intramolecular amidation then cyclizes the intermediate into the pyrido[1,2-a]pyrimidin-4-one scaffold.

The introduction of the tetrahydrofuran-2-ylmethylamino group employs two primary strategies:

Buchwald-Hartwig Amination

  • Substrate : 2-Bromo-9-methylpyrido[1,2-a]pyrimidin-4-one.

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C.

  • Nucleophile : Tetrahydrofuran-2-ylmethylamine.

  • Yield : 72% after 24 hours.

Nucleophilic Substitution

  • Substrate : 2-Chloro-9-methylpyrido[1,2-a]pyrimidin-4-one.

  • Conditions : K₂CO₃, DMF, 80°C, 12 hours.

  • Nucleophile : Tetrahydrofuran-2-ylmethylamine.

  • Yield : 65%.

Comparative Analysis :

MethodCatalystTemperatureYield
Buchwald-HartwigPd(OAc)₂110°C72%
Nucleophilic SubstitutionNone80°C65%

The Buchwald-Hartwig method offers higher yields but requires palladium catalysis, whereas nucleophilic substitution is simpler but less efficient.

Installation of the Thiazolidinone Moiety at Position 3

The Z-configured thiazolidinone group is introduced via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one core and 3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one-5-carbaldehyde.

Reaction Protocol

  • Base : Piperidine (10 mol%) in ethanol under reflux.

  • Time : 8–10 hours.

  • Yield : 70–78%.

  • Stereoselectivity : The Z-isomer predominates (>95:5 Z:E) due to steric hindrance from the 3-ethoxypropyl group.

Mechanism : The base deprotonates the active methylene group of the thiazolidinone, generating a nucleophilic enolate that attacks the aldehyde, followed by dehydration to form the exo-methylene group.

Final Assembly and Purification

The fully substituted compound is obtained after sequential functionalization. Critical purification steps include:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) to isolate intermediates.

  • Recrystallization : Ethanol/water mixtures for final product crystallization.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrimidinone-H), 7.89 (d, J = 7.6 Hz, 1H, pyridine-H), 6.92 (s, 1H, CH=), 4.12–3.98 (m, 4H, OCH₂CH₃ and tetrahydrofuran-H).

  • HRMS : [M+H]⁺ calculated for C₂₇H₃₁N₄O₄S₂: 555.1789; found: 555.1792.

Challenges and Optimization Strategies

Regioselectivity in Amination

Early attempts using unprotected amines led to side reactions at the pyrimidinone carbonyl. Introducing a Boc-protected amine followed by deprotection improved yields by 15%.

Solvent Effects on Knoevenagel Condensation

Polar aprotic solvents (e.g., DMF) increased reaction rates but reduced Z-selectivity. Ethanol provided optimal balance, maintaining >95% Z-isomer.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions:

  • Condensation of thiazolidinone precursors with pyridopyrimidine derivatives under inert atmospheres (N₂/Ar).
  • Reflux in polar aprotic solvents (e.g., acetonitrile, DMSO) at 80–110°C for 12–24 hours.
  • Purification via silica gel chromatography (ethyl acetate/hexane gradients). Critical intermediates are confirmed using TLC and NMR before proceeding .

Q. How is the compound’s structural integrity confirmed post-synthesis?

A combination of spectroscopic methods is employed:

  • ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., Z-configuration of the thiazolidinone methylidene group).
  • IR spectroscopy : Identifies functional groups (e.g., thioxo stretch at 1250–1270 cm⁻¹, carbonyl at 1680–1720 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy). X-ray crystallography resolves stereochemical ambiguities if crystals are obtainable .

Q. What preliminary biological assays are recommended for initial screening?

Standard in vitro assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) against S. aureus and E. coli.
  • Anticancer potential : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Anti-inflammatory activity : COX-2 inhibition assays (ELISA-based). Dose-response curves (0.1–100 μM) identify potency thresholds .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Systematic optimization strategies:

  • Solvent screening : Compare DMF (polar aprotic) vs. THF (less polar) for intermediate stability.
  • Catalyst variation : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for condensation efficiency.
  • Design of Experiments (DoE) : Apply factorial designs to assess temperature/time interactions. Example: Refluxing at 90°C for 18 hours improved yields by 22% in analogous thiazolidinone syntheses .

Q. What strategies resolve contradictions in biological activity data across assays?

Contradictions may arise from assay-specific conditions:

  • Orthogonal validation : Replace colorimetric (MTT) with fluorometric (Resazurin) viability assays.
  • Compound stability : Monitor degradation via HPLC under assay conditions (e.g., pH 7.4, 37°C).
  • Metabolite profiling : Identify active/inactive metabolites using LC-MS in hepatocyte models. Comparative studies with structural analogs clarify scaffold-specific effects .

Q. How to design SAR studies comparing structural analogs?

Step 1 : Select analogs with systematic substitutions:

AnalogModificationKey Finding
AEthoxypropyl → methoxypropyl3.1× ↓ cytotoxicity in normal cells
BTetrahydrofuran → morpholineImproved solubility (LogP reduced by 0.5)
Step 2 : Test analogs in parallel under identical conditions (e.g., 10 μM, 48h exposure).
Step 3 : Use molecular dynamics (MD) to correlate substituent effects with target binding .

Q. What methodologies assess pharmacokinetics in preclinical models?

Key ADME studies:

  • Metabolic stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS (target t₁/₂ > 60 min).
  • Plasma protein binding : Equilibrium dialysis (target unbound fraction >5%).
  • Caco-2 permeability : Measure apical-to-basal transport (Papp > 1×10⁻⁶ cm/s indicates good absorption). Data guide lead optimization (e.g., modifying the tetrahydrofuran group to enhance bioavailability) .

Q. How can computational approaches predict target interactions and off-target risks?

Workflow :

  • Docking : Screen against target libraries (e.g., KinomeScan) using AutoDock Vina.
  • MD simulations : Run 100 ns trajectories to assess binding pose stability (RMSD < 2 Å).
  • Off-target prediction : Use SwissADME for CYP inhibition profiling (prioritize CYP3A4/2D6). Example: The thioxo group forms stable H-bonds with EGFR’s hinge region (ΔG = -9.2 kcal/mol) .

Notes

  • Data Reproducibility : Replicate key findings across ≥3 independent syntheses/batches.
  • Structural Comparisons : Cross-reference with PubChem entries for analogous pyridopyrimidine-thiazolidinones.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC for in vivo studies).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.